Polymerization Kinetics and Thermal Stability: NiBr₂(PBu₃)₂ vs. NiBr₂(PPh₃)₂ in Living Radical Polymerization
In living radical polymerization of methyl methacrylate (MMA), NiBr₂(PBu₃)₂ exhibits faster kinetics and superior thermal stability compared to its triphenylphosphine analog NiBr₂(PPh₃)₂. The PBu₃ complex is specifically noted for its enhanced solubility in organic solvents [1].
| Evidence Dimension | Conversion rate and thermal stability |
|---|---|
| Target Compound Data | ∼90% conversion in 2.5 h at 120 °C |
| Comparator Or Baseline | NiBr₂(PPh₃)₂ |
| Quantified Difference | Faster polymerization; higher thermal stability and solubility |
| Conditions | Methyl methacrylate (MMA) polymerization with organic bromide initiator, toluene, 120 °C [1] |
Why This Matters
For polymer chemists, the superior kinetics and thermal robustness of NiBr₂(PBu₃)₂ directly translate to shorter reaction times, the ability to operate at higher temperatures, and the synthesis of higher molecular weight polymers with narrow dispersity—critical parameters for block copolymer and precision polymer manufacturing.
- [1] Uegaki, H.; Kotani, Y.; Kamigaito, M.; Sawamoto, M. NiBr₂(Pn-Bu₃)₂-Mediated Living Radical Polymerization of Methacrylates and Acrylates and Their Block or Random Copolymerizations. Macromolecules 1998, 31 (20), 6756–6761. View Source
